1-Bromo-4-nitrobenzene
Overview
Description
1-Bromo-4-nitrobenzene is an organic compound with the chemical formula C6H4BrNO2. It appears as a pale yellow crystal with a bitter almond flavor and is solid at room temperature. This compound is known for its high melting and boiling points and is poorly soluble in water but soluble in organic solvents such as alcohols and ethers .
Mechanism of Action
Target of Action
1-Bromo-4-nitrobenzene is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in various chemical reactions due to its electrophilic nature .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes a reaction to yield a substituted product .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it undergoes an electrochemical reduction at zinc microelectrodes in ionic liquid, a process that has been investigated by cyclic voltammetry . Additionally, it participates in palladium-catalyzed Stille cross-coupling reactions .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For example, in a Stille cross-coupling reaction, it can react with other compounds to form complex organic molecules . In an electrochemical reduction process, it can lead to the formation of the nitrobenzene radical anion and bromide ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be enhanced in certain solvents, such as ionic liquids . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo electrophilic aromatic substitution reactions . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context. The exact nature of these interactions would depend on the specific biochemical environment and the other molecules present .
Cellular Effects
It is known to be reactive, suggesting that it could potentially influence cell function .
Molecular Mechanism
It is known to undergo electrophilic aromatic substitution reactions , which suggests that it could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions
Metabolic Pathways
Given its reactivity, it could potentially interact with various enzymes or cofactors
Preparation Methods
1-Bromo-4-nitrobenzene can be synthesized through various methods, including electrophilic aromatic substitution. One common synthetic route involves the nitration of bromobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective formation of the nitro group at the para position relative to the bromine atom .
Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-4-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or Stille coupling, often using palladium catalysts.
Electrochemical Reduction: This compound can be reduced at zinc microelectrodes in ionic liquids, following an EC (electron transfer followed by chemical reaction) mechanism.
Common reagents and conditions for these reactions include palladium catalysts, zinc microelectrodes, and various reducing agents. Major products formed from these reactions include 4-nitroaniline (from reduction) and various substituted benzene derivatives (from substitution reactions).
Scientific Research Applications
1-Bromo-4-nitrobenzene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of various medicinal compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene can be compared with other similar compounds such as:
- 1-Fluoro-4-nitrobenzene
- 1-Chloro-4-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 4-Bromo-1-nitrobenzene
These compounds share similar structural features but differ in their halogen substituents. The uniqueness of this compound lies in its specific reactivity patterns and the influence of the bromine atom on the overall chemical behavior of the molecule .
Properties
IUPAC Name |
1-bromo-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBKZUDCQQKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060415 | |
Record name | 1-Bromo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |
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Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream colored or brown powder; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-4-nitrobenzene | |
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Vapor Pressure |
0.00989 [mmHg] | |
Record name | 1-Bromo-4-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
586-78-7 | |
Record name | 1-Bromo-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-bromo-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586787 | |
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Record name | 1-Bromo-4-nitrobenzene | |
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Record name | Benzene, 1-bromo-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Bromo-4-nitrobenzene | |
Source | EPA DSSTox | |
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Record name | 1-bromo-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.714 | |
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Record name | 4-Bromonitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2D6WLV889 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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